1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone
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Overview
Description
1-(4-Fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone is a complex organic compound that features a fluorophenyl group and a purinylsulfanyl moiety
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl derivative through halogenation reactions.
Coupling with Purinylsulfanyl Group: The fluorophenyl intermediate is then coupled with a purinylsulfanyl group using nucleophilic substitution reactions.
Final Assembly: The final step involves the formation of the ethanone linkage through condensation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity, while the purinylsulfanyl moiety can interact with specific active sites. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(9H-purin-6-ylsulfanyl)ethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and binding properties.
1-(4-Methylphenyl)-2-(9H-purin-6-ylsulfanyl)ethanone: The presence of a methyl group can influence the compound’s hydrophobicity and overall chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(7H-purin-6-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4OS/c14-9-3-1-8(2-4-9)10(19)5-20-13-11-12(16-6-15-11)17-7-18-13/h1-4,6-7H,5H2,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAGACFFCCSNPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=NC3=C2NC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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